molecular formula C20H20Cl2N6O2 B2805219 2,10-Bis(4-chlorophenyl)-1,2,4,9,10,12-hexaazadispiro[4.2.4.2]tetradecane-3,11-dione CAS No. 338956-29-9

2,10-Bis(4-chlorophenyl)-1,2,4,9,10,12-hexaazadispiro[4.2.4.2]tetradecane-3,11-dione

Cat. No.: B2805219
CAS No.: 338956-29-9
M. Wt: 447.32
InChI Key: HMUPNJCLDOVAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,10-Bis(4-chlorophenyl)-1,2,4,9,10,12-hexaazadispiro[4.2.4.2]tetradecane-3,11-dione is a useful research compound. Its molecular formula is C20H20Cl2N6O2 and its molecular weight is 447.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Nitrogen-Containing Dispiroheterocycles Synthesis : A series of 1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradeca-2,10-dienes were synthesized by reacting 1,4-cyclohexanedione dioxime with appropriate nitrilimines. These compounds were characterized using microanalysis and spectral data, confirming their molecular structures. Some of these compounds exhibited microbial features when studied using known methods (Dalloul & Samaha, 2010).

Microbial Features Study

  • Microbial Properties : The microbial features of synthesized compounds were explored, indicating potential applications in microbiology and possibly in developing substances with antimicrobial properties (Dalloul, 2008).

Structural Analysis

  • Crystal Structures : Studies on similar compounds, such as (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione, have provided insights into their molecular and crystal structures. These structures include two p-chloro phenyl rings bonded to a planar 1,4-trans enedione moiety, with molecules exhibiting specific types of interactions in the crystal form (Lastovickova, La Scala, & Sausa, 2018).

Reaction Mechanisms

  • Sakurai Reaction : The Sakurai reaction addition of 1,8-bis(trimethylsilyl)-2,6-octadiene to α,β-enones, demonstrated control of stereogenic carbon centers, hinting at the synthetic versatility of related compounds in organic synthesis (Pellissier, Toupet, & Santelli, 1998).

Synthesis of Poly(spiro thiazolidinones)

  • Anti-inflammatory Poly(spiro thiazolidinones) : A new series of spirothiazolidinone polymers was synthesized, showing significant anti-inflammatory activities. These findings suggest that derivatives of the mentioned compound could play a crucial role in the development of new materials with potential therapeutic applications (Abdel-Rahman, Hussein, & Hussein, 2016).

Properties

IUPAC Name

3,11-bis(4-chlorophenyl)-1,3,4,9,11,12-hexazadispiro[4.2.48.25]tetradecane-2,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N6O2/c21-13-1-5-15(6-2-13)27-17(29)23-19(25-27)9-11-20(12-10-19)24-18(30)28(26-20)16-7-3-14(22)4-8-16/h1-8,25-26H,9-12H2,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUPNJCLDOVAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13NC(=O)N(N3)C4=CC=C(C=C4)Cl)NC(=O)N(N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.